

New Thiazol-2-ylmethanamine Derivatives Show Promise as Potent Enzyme Inhibitors

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Compound of Interest

Compound Name: Thiazol-2-ylmethanamine

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For Immediate Release: Researchers have synthesized and characterized a novel series of **Thiazol-2-ylmethanamine** derivatives, demonstrating significant inhibitory activity against key enzymes implicated in a range of diseases, including glaucoma and Alzheimer's disease. These findings, which benchmark the new compounds against established inhibitors, suggest that these derivatives hold considerable promise for the development of new therapeutic agents.

The study focused on the inhibitory potential of these novel thiazole compounds against human carbonic anhydrase (hCA) isozymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Carbonic anhydrases are involved in pH regulation and are targets for diuretics and anti-glaucoma drugs, while cholinesterases are crucial in neurotransmission and are the primary targets for Alzheimer's disease medications.

Comparative Inhibitory Potency

The inhibitory activities of the new **thiazol-2-ylmethanamine** derivatives were quantified and compared with clinically used drugs. The results, summarized in the tables below, highlight the potency of these new chemical entities.

Carbonic Anhydrase Inhibition

Compound	Target Enzyme	K _i (μM)	Known Inhibitor	Target Enzyme	IC ₅₀ (μM)	K _i (μM)
2-amino-4-(4-chlorophenyl)thiazole	hCA I	0.008 ± 0.001	Acetazolamide	hCA I & II	1.0 - 5.86[1][2]	0.0008[3]
2-amino-4-(4-bromophenyl)thiazole	hCA II	0.124 ± 0.017				

K_i (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are measures of inhibitor potency; lower values indicate higher potency.

Cholinesterase Inhibition

Compound	Target Enzyme	K _i (μM)	Known Inhibitor	Target Enzyme	IC ₅₀ (μM)
2-amino-4-(4-bromophenyl)thiazole	AChE	0.129 ± 0.030	Donepezil	AChE	0.0057[4]
BChE	0.083 ± 0.041	Galantamine	AChE	0.35 - 0.85[5][6]	
BChE	12.1[6]				
Rivastigmine	AChE	4.15[7][8]			
BChE	0.037[7][8]				

Experimental Methodologies

The inhibitory activities of the synthesized thiazole derivatives and known inhibitors were determined using established in vitro enzyme inhibition assays.

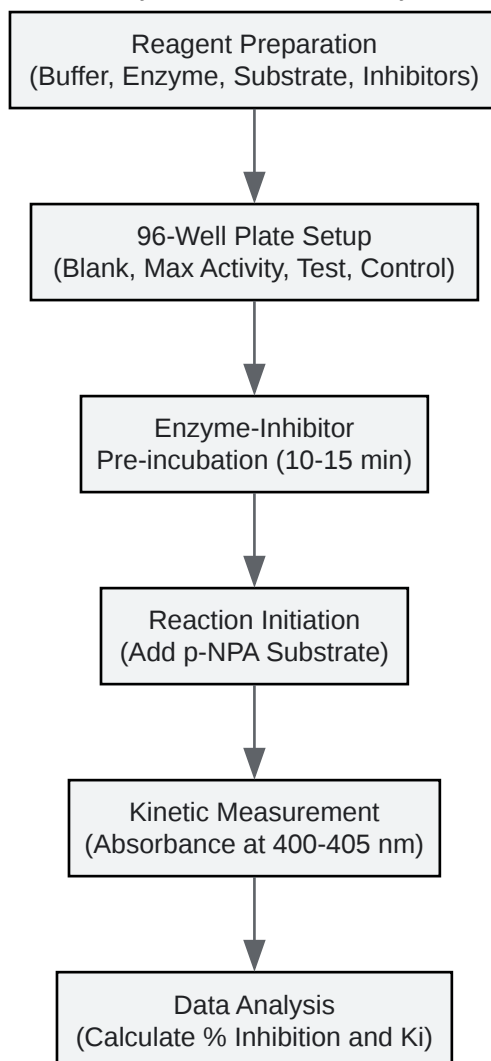
Carbonic Anhydrase Inhibition Assay

The inhibition of human carbonic anhydrase (hCA) isozymes I and II was measured using a colorimetric assay. This method is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by the CA enzyme, which produces the yellow-colored p-nitrophenol. The rate of this reaction is monitored by measuring the increase in absorbance at 400-405 nm.^[9] When an inhibitor is present, the rate of p-NPA hydrolysis decreases, and the extent of this decrease is proportional to the inhibitor's potency.

Protocol Outline:

- **Reagent Preparation:** All solutions, including the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), CA enzyme stock, p-NPA substrate stock, and inhibitor stock solutions, are prepared.^[9]
- **Assay Plate Setup:** The assay is performed in a 96-well microplate. Wells are designated for blank (no enzyme), maximum activity (no inhibitor), test compound, and positive control (a known inhibitor like Acetazolamide).^[9]
- **Enzyme-Inhibitor Pre-incubation:** The CA enzyme is pre-incubated with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.^[9]
- **Reaction Initiation and Measurement:** The enzymatic reaction is initiated by adding the p-NPA substrate. The absorbance at 400-405 nm is measured kinetically over time using a microplate reader.^[9]
- **Data Analysis:** The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percent inhibition is calculated relative to the maximum activity control, and K_i values are determined by fitting the data to appropriate enzyme inhibition models.

Carbonic Anhydrase Inhibition Assay Workflow



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Workflow for Carbonic Anhydrase Inhibition Assay

Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)

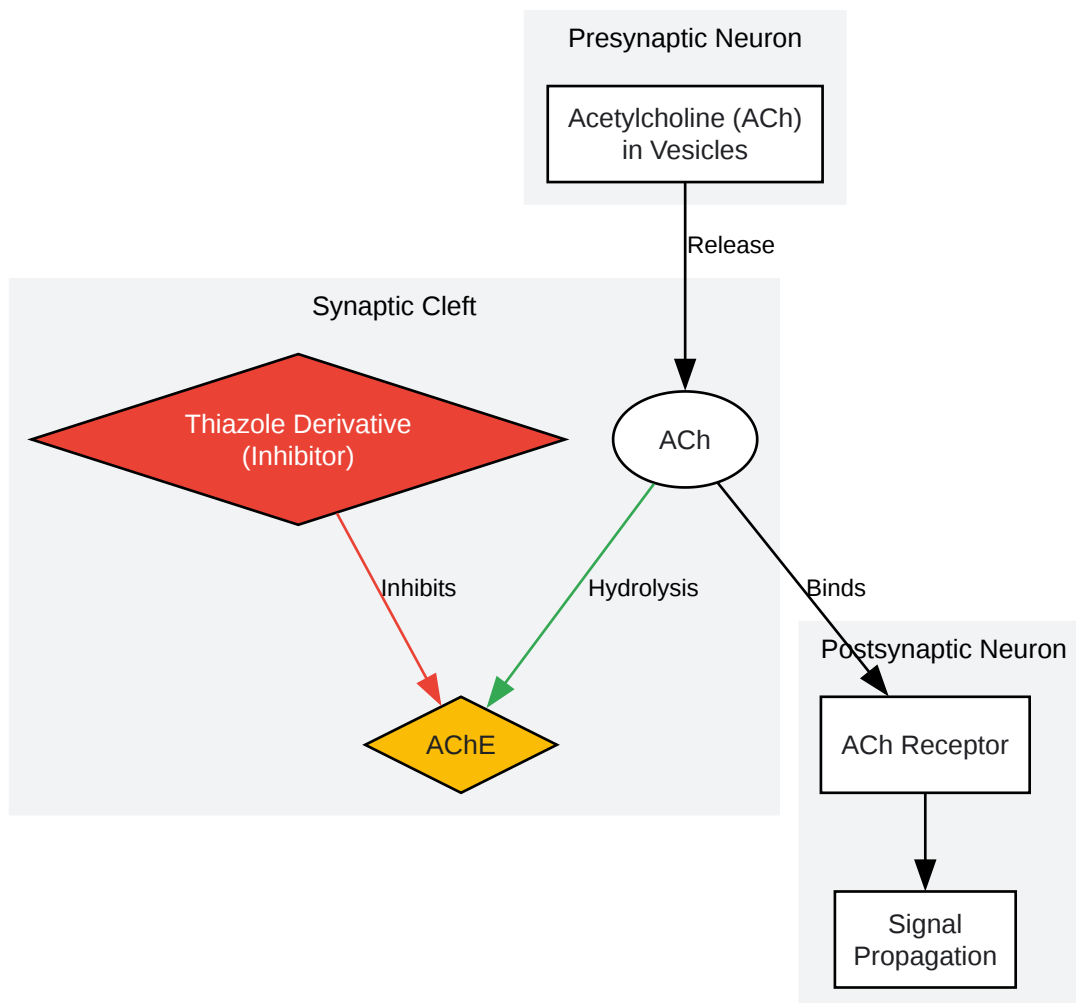
The inhibitory activity against AChE and BChE was determined using the spectrophotometric method developed by Ellman.[10] This assay measures the activity of the cholinesterase enzymes by quantifying the production of thiocholine. Acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) is used as a substrate, which is hydrolyzed by the respective

enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured at 412 nm.[\[10\]](#)[\[11\]](#)

Protocol Outline:

- **Reagent Preparation:** Solutions are prepared, including a phosphate buffer (e.g., 0.1 M, pH 8.0), the respective enzyme solution (AChE or BChE), substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide), DTNB solution, and inhibitor solutions.[\[10\]](#)
- **Assay Plate Setup:** The assay is conducted in a 96-well microplate with wells for control, test compounds, and a reference inhibitor (e.g., Donepezil).
- **Pre-incubation:** The enzyme is pre-incubated with the test compounds for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[\[11\]](#)
- **Reaction Initiation and Measurement:** The reaction is initiated by adding the substrate and DTNB. The absorbance is measured at 412 nm at regular intervals.[\[11\]](#)
- **Data Analysis:** The rate of the reaction is calculated from the change in absorbance over time. The percent inhibition is determined, and K_i values are calculated.

Cholinergic Neurotransmission and Inhibition



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Cholinergic signaling and the mechanism of AChE inhibition.

Conclusion

The newly synthesized **Thiazol-2-ylmethanamine** derivatives have demonstrated potent inhibitory activity against clinically relevant enzymes. Notably, 2-amino-4-(4-chlorophenyl)thiazole is a highly potent inhibitor of hCA I, surpassing the activity of the established drug Acetazolamide in this assay. Furthermore, 2-amino-4-(4-bromophenyl)thiazole shows significant inhibition of AChE and BChE, with potency in the same range as some currently marketed drugs. These encouraging results warrant further investigation of these

compounds, including studies on their selectivity, mechanism of action, and in vivo efficacy, to assess their full therapeutic potential.

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